methyl 5-oxo-5-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)pentanoate
Description
Methyl 5-oxo-5-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)pentanoate is a pyrrolo-pyridine derivative characterized by a bicyclic pyrrolo[3,4-b]pyridine core fused with a pentanoate ester chain. Pyrrolo-pyridines are recognized for their pharmacological versatility, with applications in anti-inflammatory, neuroprotective, and anticancer research .
Properties
IUPAC Name |
methyl 5-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-13(17)6-2-5-12(16)15-8-10-4-3-7-14-11(10)9-15/h3-4,7H,2,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDIKHNVHIENRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)N1CC2=C(C1)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by esterification reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-5-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Scientific Research Applications
Methyl 5-oxo-5-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)pentanoate has been investigated for various applications across multiple fields:
1. Medicinal Chemistry:
- The compound is being explored for its potential as an anticancer agent , with studies indicating that it may inhibit specific cancer cell lines through targeted molecular interactions.
- Researchers are also examining its antimicrobial properties , particularly against strains like Staphylococcus aureus and Escherichia coli, revealing promising efficacy in preliminary assays.
2. Biological Activity:
- The compound exhibits interactions with important biological targets, potentially acting as an allosteric modulator for certain receptors, which could lead to novel therapeutic pathways.
- Its structural features allow it to participate in various biochemical pathways, making it a candidate for further exploration in drug design.
3. Material Science:
- In materials science, this compound is utilized in the development of new materials with unique properties, including enhanced thermal stability and mechanical strength.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis of this compound and its evaluation against various cancer cell lines. The findings indicated that the compound significantly reduced cell viability in vitro, suggesting potential for further development as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of this compound against Candida albicans. Utilizing disc diffusion methods, researchers found that this compound exhibited strong inhibitory effects compared to standard antibiotics, indicating its viability as a candidate for treating fungal infections.
Mechanism of Action
The mechanism of action of methyl 5-oxo-5-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)pentanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Bioactivity of Pyrrolo-Pyridine Derivatives
| Compound Name | Core Structure | Key Substituents | IC50 (µM) | Primary Activity |
|---|---|---|---|---|
| Methyl 5-oxo-5-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)pentanoate | Pyrrolo[3,4-b]pyridine | Pentanoate ester | Data pending | Hypothesized: Anti-inflammatory/Neuroprotective |
| N-(2-(5,7-Dioxo-pyrrolo[3,4-b]pyridin-6-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide | Pyrrolo[3,4-b]pyridine | Sulfonamide, dioxopyrrolidine | 12 | Anticancer |
| Pyrrolidine derivative X | Pyrrolidine | Aryl groups, carbamoyl | 25 | Anticancer |
| Pyrrole-based compound Y | Pyrrole | Thiophene acrylamide | 15 | Anti-inflammatory |
Key Observations :
- The absence of electron-withdrawing groups (e.g., sulfonamide in ) in the target compound suggests reduced electrophilic reactivity, which could improve metabolic stability .
Pharmacological Potential
- Antimicrobial Activity : While the target compound’s antimicrobial properties are unexplored, structurally related pyrrolo-pyridines exhibit activity against Gram-positive bacteria, with MIC values ranging from 8–32 µg/mL .
- Neuroprotective Effects : Methyl 2-{5,7-dioxo-pyrrolo[3,4-b]pyridin-6-yl}acetate (a close analogue) demonstrates neuroprotection via NMDA receptor modulation, suggesting similar pathways for the target compound .
Biological Activity
Methyl 5-oxo-5-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)pentanoate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Overview of the Compound
This compound features a pyrrolo[3,4-b]pyridine core, which is known for various pharmacological properties. The compound is characterized by its unique structural features that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular processes.
- Receptor Modulation : It has been suggested that this compound acts as an allosteric modulator for various receptors, influencing neurotransmitter signaling pathways .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, potentially beneficial in neurodegenerative diseases.
- Antidepressant Activity : The compound has shown promise in modulating serotonin receptors, which are critical in mood regulation .
- Antitumor Activity : Some derivatives of pyrrolo[3,4-b]pyridine compounds have demonstrated anticancer effects by inhibiting tumor cell proliferation and inducing apoptosis .
Case Studies and Experimental Results
Several studies have investigated the biological activity of related compounds and their implications for human health:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the pyrrolo[3,4-b]pyridine core can significantly influence the biological activity of these compounds. For instance:
- Substituent Variations : Altering the substituents on the nitrogen atoms or carbon backbone can enhance receptor affinity and selectivity.
- Functional Group Impact : The presence of specific functional groups has been correlated with increased potency against targeted biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
